2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
Description
General Overview of Pyrrole (B145914) Scaffolds in Chemical Research
Pyrrole and its derivatives are integral components in a wide range of biologically active molecules and advanced materials. biolmolchem.comalliedacademies.org This versatile scaffold is found in the core structure of many natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological processes. biolmolchem.comlucp.net In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" because its derivatives exhibit a broad spectrum of pharmacological activities. alliedacademies.orgnih.gov These activities include antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.netbenthamdirect.com The prevalence of the pyrrole motif in approximately 90% of commercially available medicines underscores its significance in drug discovery and development. nih.govbenthamdirect.com Beyond pharmaceuticals, pyrrole-based compounds are utilized as catalysts, corrosion inhibitors, dyes, and components of conductive polymers and solar cells. alliedacademies.orgresearchgate.net
Importance of Polyfunctionalized Pyrrole Derivatives in Modern Synthetic Chemistry
The strategic placement of multiple functional groups on the pyrrole ring, creating polyfunctionalized derivatives, is of paramount importance in modern synthetic chemistry. lucp.net These substituents provide reactive handles for further chemical transformations, enabling the construction of complex molecular architectures and the fine-tuning of the molecule's physicochemical and biological properties. researchgate.net The ability to introduce diverse pharmacophores onto the pyrrole ring system can lead to the generation of more potent and selective bioactive compounds. biolmolchem.com
The development of efficient and sustainable synthetic methodologies for producing polyfunctionalized pyrroles is an active area of research. lucp.net Traditional methods like the Paal-Knorr and Hantzsch syntheses are continually being refined, alongside the emergence of novel strategies such as multicomponent reactions and metal-catalyzed cyclizations. researchgate.netnih.govorganic-chemistry.org These advancements allow chemists to create libraries of diverse pyrrole derivatives for high-throughput screening and the rational design of new functional molecules. nih.govbenthamdirect.com The versatility of these derivatives makes them crucial intermediates in the synthesis of not only pharmaceuticals but also agrochemicals, dyes, and other specialty chemicals. alliedacademies.orglucp.net
Research Rationale for 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile in Academic Contexts
The specific compound, this compound, serves as a valuable building block in academic and industrial research due to its unique combination of functional groups. The presence of an amino group, a nitrile group, and a methyl group on the pyrrole core makes it a highly versatile synthon for creating more complex heterocyclic systems.
The amino group at the 2-position can act as a nucleophile or be diazotized for further functionalization. The nitrile group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a wide variety of other pyrrole derivatives. For instance, some pyrrole-3-carbonitrile derivatives have shown potential as antibacterial agents. mdpi.com
The strategic placement of these functional groups allows for a range of chemical manipulations, making this compound an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research involving this compound often focuses on exploring its reactivity and utility in the construction of new molecular frameworks.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H7N3 |
| Molar Mass | 119.14 g/mol chemheterocycles.com |
| Appearance | Yellow to Brown or Red-brown Solid geno-chem.com |
| Melting Point | 121°C geno-chem.com |
| Boiling Point | 363.8°C at 760 mmHg geno-chem.com |
| Solubility in Water | Poorly soluble chemheterocycles.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGXWVMKIDEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327997 | |
| Record name | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59146-60-0 | |
| Record name | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4 Methyl 1h Pyrrole 3 Carbonitrile and Its Analogs
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic structures like polysubstituted pyrroles from simple, readily available starting materials. nih.govresearchgate.net These reactions are characterized by their high atom economy and procedural simplicity, often allowing for the construction of the target molecule in a one-pot process. This approach is particularly valuable for generating libraries of structurally diverse pyrrole (B145914) analogs for applications in drug discovery and materials science. nih.govorganic-chemistry.org A notable three-component reaction involves N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to produce 2-aminopyrrole systems. organic-chemistry.org The mechanism is proposed to involve a 1,3-dipolar cycloaddition. organic-chemistry.org
Table 1: Overview of Selected Multi-Component Reactions for Pyrrole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-tosylimines, DMAD, Isocyanides | Not specified | 2-Aminopyrroles | Efficient, high-yield, involves 1,3-dipolar cycloaddition. | organic-chemistry.org |
| Aldehydes, N-sulfonamido-acetophenones, Activated Methylene (B1212753) Compounds | Acetonitrile, then DDQ oxidation | Tetra- and Penta-substituted 2-aminopyrroles | One-pot process, works for aliphatic, aromatic, and heteroaromatic aldehydes. | nih.gov |
| α-Hydroxyketones, Oxoacetonitriles, Primary Amines | AcOH, EtOH, 70 °C | N-Substituted 2,3,5-functionalized 3-cyanopyrroles | High atom efficiency, water is the only byproduct, scalable. | mdpi.com |
| Aldehydes, Amines, β-Nitroalkenes | Copper catalysis | Polysubstituted pyrroles | Allows access to tetra- and pentasubstituted pyrroles via 1,2-phenyl/alkyl migration. | organic-chemistry.org |
Malononitrile (B47326) is a versatile and frequently used building block in the synthesis of 2-aminopyrrole-3-carbonitriles due to its activated methylene group and two nitrile functionalities. nih.govresearchgate.netacs.org It readily participates in Knoevenagel condensation reactions with ketones or aldehydes. researchgate.netresearchgate.net For instance, the synthesis of new N-substituted 2-aminopyrrole derivatives begins with the condensation of malononitrile with various arylmethylketones to form crotonitriles. researchgate.netresearchgate.net These intermediates can then be further manipulated, for example, through bromination, to facilitate cyclization. researchgate.netresearchgate.net
The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method that has been adapted for pyrrole synthesis. A common strategy involves the reaction of an α-haloketone with malononitrile, followed by cyclization to form the highly functionalized pyrrole ring. This approach leverages the reactivity of malononitrile to build the core structure efficiently. Furthermore, malononitrile dimer has been identified as a valuable precursor for creating a diverse range of heterocyclic compounds, including pyrrole derivatives. researchgate.net
The incorporation of aldehydes and amines is central to many MCRs for pyrrole synthesis. organic-chemistry.org In one-pot procedures, these components can assemble with other reagents to form the pyrrole ring with a high degree of complexity and diversity. For example, a four-component reaction involving an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound has been developed to produce polysubstituted pyrroles. researchgate.net Similarly, penta-substituted 2-aminopyrroles can be prepared through a one-pot, three-component reaction of N-(sulfonamido)-acetophenones, various aldehydes, and an activated cyanoacetic acid derivative like malononitrile. nih.gov
Copper-catalyzed reactions have also been shown to effectively synthesize polysubstituted pyrroles from aldehydes, amines, and β-nitroalkenes. organic-chemistry.org A particularly interesting finding is that the use of α-methyl-substituted aldehydes in this system can lead to tetra- and pentasubstituted pyrroles through a 1,2-phenyl or alkyl migration, while non-α-substituted aldehydes yield trisubstituted pyrroles. organic-chemistry.org
Targeted Synthesis of Substituted 2-Amino-1H-pyrrole-3-carbonitrile Derivatives
Beyond the initial construction of the pyrrole ring, significant effort has been dedicated to the targeted synthesis of specific derivatives, allowing for fine-tuning of the molecule's properties. This involves introducing substituents at the N-1 position or functionalizing the C-4 and C-5 positions of the pyrrole ring. researchgate.netresearchgate.netnih.govresearchgate.net
The introduction of substituents at the pyrrole nitrogen (N-1 position) is a common strategy to modulate the electronic and steric properties of the molecule. Several methods exist for the N-substitution of pyrroles. organic-chemistry.org The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a direct method for preparing N-substituted pyrroles. wikipedia.orguctm.edumdpi.com More modern approaches utilize catalysts to improve efficiency and substrate scope. For instance, iron(III) chloride in water has been used to catalyze the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines, affording N-substituted pyrroles under mild conditions. organic-chemistry.org
Another approach is the direct N-alkylation of a pre-formed pyrrole ring. Highly regioselective N-substitution of pyrrole with alkyl halides or sulfonyl chlorides has been achieved in ionic liquids. organic-chemistry.org A redox amination reaction between 3-pyrrolines and a wide range of aldehydes and ketones, catalyzed by a mild Brønsted acid, offers a route to N-alkylpyrroles that avoids the use of strong bases or stoichiometric reducing agents. nih.gov A stepwise Gewald reaction has also been successfully applied for the synthesis of N-substituted 2-amino-3-cyano-4-arylpyrroles by cyclizing bromocrotonitriles with (R)-1-phenylethylamine. researchgate.netresearchgate.net
Table 2: Selected Methods for N-Substitution of Pyrroles
| Method | Reagents | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran, Primary amines/Sulfonamides | FeCl₃, Water | Simple, practical, and economical method under mild conditions. | organic-chemistry.org |
| Direct N-substitution | Pyrrole, Alkyl halides/Sulfonyl chlorides | Ionic liquids (e.g., [Bmim][PF₆]) | Highly regioselective, excellent yields. | organic-chemistry.org |
| Redox Amination | 3-Pyrroline, Aldehydes/Ketones | PhCO₂H, Toluene, 110 °C | Avoids strong bases and external reducing agents; broad substrate scope. | nih.gov |
| Stepwise Gewald Reaction | Bromocrotonitriles, (R)-1-phenylethylamine | THF, Room Temperature | Provides a facile synthesis of specific N-substituted 2-aminopyrroles. | researchgate.netresearchgate.net |
Functionalization at the C-4 and C-5 positions of the 2-aminopyrrole-3-carbonitrile scaffold is crucial for creating a wide array of analogs. Multi-component reaction strategies inherently allow for the introduction of diversity at these positions by varying the starting materials. For example, in the reaction of N-sulfonamido-acetophenones, aldehydes, and malononitrile, the choice of acetophenone (B1666503) and aldehyde directly dictates the substituents at the C-5 and C-4 positions, respectively. nih.gov
The synthesis of new N-substituted 2-aminopyrroles via the stepwise Gewald method demonstrates how an aryl group can be installed at the C-4 position by starting with the corresponding arylmethylketone. researchgate.netresearchgate.net Similarly, the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), allows for the synthesis of 3,4-disubstituted pyrroles by reacting TosMIC with an enone in the presence of a base. organic-chemistry.orgwikipedia.org This highlights how different synthetic methodologies provide access to distinct substitution patterns on the pyrrole ring.
Advanced Synthetic Techniques and Conditions
Modern organic synthesis has introduced advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical reactions. These include the use of microwave irradiation, novel catalysts, and domino reaction sequences.
A metal-free domino methodology has been developed for the synthesis of 2-aminopyrroles starting from alkynyl vinyl hydrazides. uib.noacs.org This process involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and 5-exo-dig N-cyclization. acs.org This strategy allows for the creation of a library of 2-aminopyrroles with diverse substitution patterns. acs.org
Transition metal catalysis is another cornerstone of modern pyrrole synthesis. nih.gov Catalysts based on gold, palladium, copper, and rhodium have been employed. organic-chemistry.orgnih.gov For example, gold catalysts can trigger a cascade hydroamination/cyclization of α-amino ketones with alkynes to yield substituted pyrroles. organic-chemistry.org A novel three-component reaction for synthesizing 2-aminopyrrole systems utilizes N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides, proceeding through a proposed 1,3-dipolar cycloaddition mechanism. organic-chemistry.org Additionally, metal-free Knoevenagel condensation and cyclization reactions have been reported, such as the reaction between pyrene-4,5,9,10-tetraone and malononitrile in DMF, showcasing a move towards more sustainable synthetic methods. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, significantly reducing reaction times from hours or days to mere minutes. researchgate.netresearchgate.net This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to faster reaction rates, higher yields, and often, cleaner products compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation has been particularly successful in the synthesis of pyrrole derivatives, including reactions like the Paal-Knorr condensation and multicomponent reactions. researchgate.netscholarsresearchlibrary.com
One efficient microwave-assisted approach involves the Paal-Knorr condensation of benzoin (B196080) with primary aromatic amines to form α-amino ketone intermediates. scholarsresearchlibrary.com These intermediates are then condensed with malononitrile in the presence of pyridine (B92270), without isolation, to yield 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles. scholarsresearchlibrary.com The entire process is completed within minutes under microwave irradiation, demonstrating a significant improvement over traditional refluxing methods. scholarsresearchlibrary.com
Another notable application is the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.comresearchgate.net In a study, various enamines derived from amino esters were successfully cyclized under microwave irradiation, with yields ranging from 55% to 86%. mdpi.comresearchgate.net This method highlights how both steric and electronic factors of the starting materials influence the reaction outcome under microwave conditions. mdpi.comresearchgate.net
The Clauson-Kaas synthesis, a reaction between primary amines and 2,5-dialkoxytetrahydrofurans, has also been adapted for microwave conditions. umich.edu This modification allows for the rapid preparation of N-substituted pyrroles in solvents like acetic acid or even water, often without the need for additional catalysts that are required in traditional protocols. umich.edu The use of microwave heating has been shown to be effective for a wide range of amines, including less nucleophilic ones. umich.edu
Research has also demonstrated the use of catalysts in conjunction with microwave heating to further enhance pyrrole synthesis. Polystyrene sulfonate, for example, has been used as an eco-friendly catalyst for the reaction of amines with 2,5-dimethoxytetrahydrofuran under microwave irradiation, achieving excellent yields. researchgate.net This combination of a reusable catalyst and microwave energy aligns with the principles of green chemistry. researchgate.netscholarsresearchlibrary.com
| Starting Materials | Product Type | Catalyst/Reagents | Solvent | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzoin, Primary Aromatic Amines, Malononitrile | 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles | Pyridine, HCl | Ethanol | 240 W, 25 min | Not specified | scholarsresearchlibrary.com |
| 2-Amino Acid-Derived Enamines | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Base-mediated | Not specified | Not specified | 55-86% | mdpi.comresearchgate.net |
| Primary Amines, 2,5-Dialkoxytetrahydrofurans | N-Substituted Pyrroles | None | Acetic Acid or Water | 10-30 min | Quantitative (for some amines) | umich.edu |
| Amines, 2,5-Dimethoxytetrahydrofuran | N-Aromatic Substituted Pyrroles | Polystyrene Sulfonate | Not specified | Not specified | Excellent | researchgate.net |
Sonochemical Methods
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional synthetic methods. researchgate.netaip.org This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.netnih.gov For the synthesis of pyrrole derivatives, ultrasound irradiation has been shown to lead to higher yields, significantly shorter reaction times, and milder conditions. researchgate.netresearchgate.net
A notable example is the ultrasound-assisted synthesis of N-substituted pyrroles via a one-pot multicomponent reaction. aip.org In one study, pyrazolyl pyrrole derivatives were synthesized by reacting 3-methyl-1H-pyrazol-5(4H)-one, piperonal, nitromethane, and various amines in the presence of phosphosulfonic acid as a solid acid catalyst under solvent-free, ultrasonic conditions. aip.org The reaction, which took 8 hours to achieve a 70% yield at room temperature without ultrasound, was completed in just 5 minutes with a 96% yield under sonication, demonstrating the profound effect of this technique. aip.org
The Paal-Knorr synthesis has also been successfully modified using sonochemistry. Zirconium chloride (ZrCl₄) has been employed as an inexpensive Lewis acid catalyst for the synthesis of substituted pyrroles under ultrasound irradiation. researchgate.net This method provides good to excellent yields with short reaction times and represents a significant improvement over traditional heating. researchgate.net
Furthermore, sonication has been integrated into multi-step syntheses. For instance, in a three-step process to create isoxazole-containing pyrrole derivatives, ultrasound was used in two of the steps. mdpi.com This application of ultrasound technology significantly improved the synthesis efficiency by approximately 35 percentage points compared to methods without sonication, achieving a product yield of about 65% in 85 minutes. mdpi.com These findings underscore the value of sonochemical methods for the efficient and environmentally friendly preparation of complex heterocyclic compounds. mdpi.combohrium.com
| Starting Materials | Product Type | Catalyst/Reagents | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-methyl-1H-pyrazol-5(4H)-one, Piperonal, Nitromethane, Amines | Pyrazolyl Pyrrole Derivatives | Phosphosulfonic Acid (PSA) | Solvent-free, Ultrasound | 5 min | 96% | aip.org |
| Acetonylacetone, Alkyl/Aromatic Amines | 2,5-Dimethylsubstituted Pyrroles | Zirconium Chloride (ZrCl₄) | Ultrasound | 7-180 min | High | researchgate.net |
| Pyrrole-2-carboxaldehyde, 1-(4-aryl-1H-pyrazol-3-yl)ethan-1-one, Hydroxylamine hydrochloride | 3-(4-arylpyrazol-3-yl)-5-(pyrrol-2-yl)isoxazole | Chloranil, Xylene | Ultrasound, 50 °C | 85 min | ~65% | mdpi.com |
Electrochemical Approaches
Organic electrosynthesis offers a unique and powerful method for constructing complex molecules by using electrons as a "reagent," which aligns with the principles of green chemistry. researchgate.netrsc.org These reactions are typically performed at room temperature and atmospheric pressure, avoiding the need for harsh oxidants or reducing agents. researchgate.net By controlling the electrode potential, high selectivity can be achieved, and reactive species can be generated in situ from stable precursors. researchgate.net
The electrochemical synthesis of pyrroles has been developed through various strategies. One such method is a one-pot, three-component reaction involving β-dicarbonyl compounds, aldehydes, and amines. researchgate.net This efficient process yields 1,2,3-trisubstituted pyrroles in good to excellent yields. Mechanistic studies suggest that a β-enamino ketone is a key intermediate, and the reaction may proceed through a radical addition pathway. researchgate.net
Another innovative approach involves the electrochemical reduction of specifically designed precursors. For example, alternating tripyridyl-dipyrrole molecular strands have been synthesized through the electrochemical ring contraction of tripyridyl-dipyridazine precursors. nih.gov Favorable conditions for this preparative electrochemical reduction were established in a mixed solvent system, leading to the target pyrrole compounds in good yields. nih.gov
Electropolymerization is another facet of this methodology, where pyrrole monomers are polymerized directly onto an electrode surface to form conductive polymer films. mdpi.com For instance, polypyrrole coatings have been successfully synthesized on NiCr alloy substrates through the electrochemical polymerization of pyrrole in deep eutectic solvents. mdpi.com The parameters for this synthesis, such as applied potential and deposition time, were optimized to produce uniform and adherent films. mdpi.com While this application focuses on materials science, the underlying principles of electrochemical synthesis are directly relevant to the formation of the pyrrole ring itself from various starting materials. rsc.orgmdpi.com
| Starting Materials | Product Type | Electrochemical Conditions | Yield | Reference |
|---|---|---|---|---|
| β-Dicarbonyl Compounds, Aldehydes, Amines | 1,2,3-Trisubstituted Pyrroles | One-pot, three-component reaction. Details on cell/electrodes not specified. | Good to Excellent | researchgate.net |
| Tripyridyl-dipyridazine Precursors | 2,6-bis[5-(pyridin-2-yl)pyrrol-2-yl]pyridines | Preparative reduction in THF/acetate buffer/acetonitrile. | Good | nih.gov |
| Pyrrole Monomer | Polypyrrole Coatings | Potentiostatic synthesis at 1.1 V for 600 s on NiCr alloy; Deep eutectic solvent. | Not applicable (film formation) | mdpi.com |
| Ketones, Keto esters | Tetrasubstituted Pyrroles | Details on cell/electrodes not specified. | 18-56% | researchgate.net |
Spectroscopic Characterization Techniques for 2 Amino 4 Methyl 1h Pyrrole 3 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of 2-amino-4-methyl-1H-pyrrole-3-carbonitrile derivatives. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectra of these pyrrole (B145914) derivatives show characteristic signals that confirm the presence of key structural motifs. The protons of the amino group (-NH₂) typically appear as a broad singlet. The methyl group (-CH₃) protons resonate as a sharp singlet in the upfield region. The chemical shifts of aromatic protons on substituted rings attached to the pyrrole nitrogen or other positions can be found in the downfield region, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) providing information about their substitution pattern. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectra complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is typically observed in the 117-120 ppm range. rsc.org Carbons within the pyrrole ring and any attached aromatic systems show signals in the aromatic region of the spectrum. The methyl carbon provides a characteristic signal in the upfield region.
Detailed NMR data for several derivatives have been reported, confirming their synthesized structures. For instance, in 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile, the methyl protons appear as a singlet at 2.02 ppm, while the amino protons are observed as a singlet at 5.80 ppm in DMSO-d₆. rsc.org
Interactive Data Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives rsc.org
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-amino-4-methyl-1-(p-tolyl)-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | CDCl₃ | 7.16 (d, J = 8.0 Hz, 2H), 7.00-6.98 (m, 4H), 6.86 (d, J = 8.0 Hz, 2H), 4.03 (s, 2H, NH₂), 2.34 (s, 3H, CH₃), 2.27 (s, 3H, CH₃), 2.16 (s, 3H, CH₃) | 141.7, 139.5, 134.4, 130.7, 129.9, 129.8, 129.2, 128.2, 126.8, 124.4, 117.3, 117.0, 76.2, 10.7 |
| 2-amino-5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrrole-3-carbonitrile | DMSO | 7.43 (d, J = 8.6 Hz, 2H), 7.22-7.11 (m, 5H), 6.97 (d, J = 7.3 Hz, 2H), 5.80 (s, 2H, NH₂) 2.02 (s, 3H, CH₃) | Not Provided |
| 2-amino-5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-3-carbonitrile | CDCl₃ | 7.11-7.07 (m, 2H), 7.03-7.01 (m, 4H), 6.84-6.78 (m, 2H), 4.01 (s, 2H, NH₂), 2.08 (s, 3H, CH₃) | Not Provided |
| 2-amino-4-methyl-5-phenyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile | DMSO | 7.21-7.11 (m, 5H), 7.01 (d, J = 8.1 Hz, 2H), 6.97 (d, J = 7.3 Hz, 2H), 5.58 (s, 2H, NH₂), 2.40-2.36 (m, 2H), 2.27 (s, 3H, CH₃), 1.14 (t, J = 7.5 Hz, 3H) | 148.3, 137.8, 133.7, 131.6, 130.3, 130.0, 129.9, 128.5, 128.4, 126.9, 122.2, 118.1, 72.0, 21.1, 18.9, 15.8 |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecular ions [M+H]⁺. rsc.org
For the parent compound, this compound (C₆H₇N₃), the calculated molecular weight is 121.14 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. For example, the HRMS (ESI) data for 2-amino-5-(4-fluorophenyl)-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile showed a found m/z of 258.1404 for the [M+H]⁺ ion, which corresponds closely to the calculated value of 258.1401 for the formula C₁₅H₁₇FN₃. rsc.org This level of accuracy confirms the molecular formula and, by extension, the successful synthesis of the target molecule.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural insights. For related nitrile-containing amino compounds, common fragmentation includes the loss of small neutral molecules like water and carbon monoxide (H₂O + CO). unito.itnih.gov
Interactive Data Table: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives rsc.org
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-amino-5-(4-fluorophenyl)-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile | C₁₅H₁₆FN₃ | 258.1401 | 258.1404 |
| 2-amino-5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrrole-3-carbonitrile | C₁₈H₁₄ClN₃ | 308.0949 | 308.0950 |
| 2-amino-5-(2-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile | C₁₉H₁₆ClN₃ | 322.1106 | 322.1104 |
| 2-amino-4-methyl-5-phenyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile | C₂₀H₁₉N₃ | 302.1652 | 302.1654 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound and its derivatives is characterized by several distinct absorption bands.
N-H Stretching: The amino (-NH₂) group typically shows one or two sharp bands in the region of 3100-3400 cm⁻¹. The N-H stretching of the pyrrole ring itself can also contribute to absorption in this area. researchgate.netresearchgate.net
C≡N Stretching: A sharp and intense absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹. The presence of this band is a strong indicator of the carbonitrile functionality. mdpi.com
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.
C=C and C-N Stretching: Vibrations corresponding to the C=C bonds within the pyrrole and any aromatic rings, as well as C-N stretching, typically appear in the fingerprint region between 1400 and 1650 cm⁻¹. researchgate.netresearchgate.net
The positions of these bands can provide clues about the molecular environment and substitution patterns on the pyrrole ring.
Interactive Data Table: Characteristic FT-IR Absorption Ranges for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Amino (-NH₂) / Pyrrole N-H | Stretching | 3100 - 3400 |
| Nitrile (-C≡N) | Stretching | 2220 - 2260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C (Aromatic/Pyrrole) | Stretching | 1450 - 1650 |
| C-N | Stretching | 1180 - 1360 |
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Electronic Structure Analysis
UV-Vis spectrophotometry provides information about the electronic transitions within the molecule, which is related to the extent of conjugation in the system. The pyrrole ring is an aromatic chromophore that absorbs in the UV region. The absorption spectrum of pyrrole itself exhibits bands attributed to π-π* transitions. researchgate.net
Computational Chemistry and Theoretical Studies of 2 Amino 4 Methyl 1h Pyrrole 3 Carbonitrile
Density Functional Theory (DFT) Investigations of Electronic Structure
No specific Density Functional Theory (DFT) investigations into the electronic structure of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile have been found in the reviewed literature.
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for its accuracy in predicting molecular properties at a reasonable computational cost. A DFT study of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Subsequent calculations would yield a wealth of information about its electronic properties. This would include the distribution of electron density, which helps in understanding the molecule's polarity and reactivity. Furthermore, DFT calculations can provide insights into the molecular electrostatic potential (MEP), which indicates the regions of a molecule that are rich or poor in electrons, highlighting potential sites for electrophilic and nucleophilic attack. For instance, in studies of other heterocyclic compounds, MEP maps have been used to explain their reactive behavior.
A typical output from a DFT study on the electronic structure of this compound would include optimized geometric parameters (bond lengths and angles) and electronic properties such as dipole moment and total energy. An illustrative data table for the kind of information a DFT study would provide is shown below.
Illustrative Data Table of DFT-Calculated Properties (Hypothetical)
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| Bond Length C2-N1 (Å) | Value |
| Bond Angle C2-N1-C5 (°) | Value |
Frontier Molecular Orbital (FMO) Analysis
Specific Frontier Molecular Orbital (FMO) analysis for this compound is not available in the current body of scientific literature.
FMO theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO would also be visualized to identify the specific atoms or regions of the molecule that are most involved in electron donation and acceptance.
For example, in studies of other pyrrole (B145914) derivatives, the HOMO is often located on the pyrrole ring, indicating its electron-rich nature, while the LUMO's location can vary depending on the substituents. The following table illustrates the type of data that an FMO analysis would generate.
Illustrative Data Table of FMO Analysis (Hypothetical)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Natural Bond Orbital (NBO) Analysis
There are no published Natural Bond Orbital (NBO) analyses specifically for this compound.
NBO analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive Lewis-like structure.
A typical NBO analysis would generate a table of the key donor-acceptor interactions and their stabilization energies. An example of such a table is provided below.
Illustrative Data Table of NBO Donor-Acceptor Interactions (Hypothetical)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π* (C2-C3) | Value |
| π (C4-C5) | π* (C2-C3) | Value |
Quantum Chemical Studies of Reaction Mechanisms and Pathways
No specific quantum chemical studies on the reaction mechanisms and pathways involving this compound have been documented in the scientific literature.
Quantum chemical methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions. Such studies involve mapping the potential energy surface of a reaction to identify the transition states, intermediates, and products. By calculating the activation energies and reaction energies, researchers can predict the most likely reaction pathway and understand the factors that control the reaction's rate and selectivity.
For this compound, quantum chemical studies could be employed to investigate a variety of potential reactions. For example, the mechanism of its synthesis could be explored to optimize reaction conditions. Alternatively, its reactivity towards electrophiles or nucleophiles could be modeled to predict the products of such reactions. For instance, a study could investigate the protonation of the molecule to determine the most basic site. Such computational studies on other heterocyclic systems have provided deep insights into their chemical behavior.
A computational study of a reaction mechanism would typically result in an energy profile diagram and a table of the relative energies of reactants, transition states, and products. An illustrative table is presented below.
Illustrative Data Table of Calculated Reaction Energies (Hypothetical)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | Value |
| Intermediate | Value |
| Transition State 2 | Value |
Reactivity and Derivatization Pathways of 2 Amino 4 Methyl 1h Pyrrole 3 Carbonitrile
Amine Group Derivatizations
The primary amino group at the C2 position of the pyrrole (B145914) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows for reactions with electrophilic partners, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. These derivatizations are fundamental in modifying the electronic and steric properties of the parent molecule, often serving as a crucial step in the synthesis of more complex structures.
Schiff Base Formation and Related Condensation Reactions
The reaction of the primary amino group of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile with carbonyl compounds such as aldehydes and ketones leads to the formation of Schiff bases, also known as imines. jetir.orgdergipark.org.trnih.gov This condensation reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic -C=N- double bond. jetir.org The formation of an intramolecular hydrogen bond between a hydroxyl group (if present on the aldehyde) and the imine nitrogen can enhance the stability of the resulting Schiff base. nih.govmdpi.com
The synthesis of Schiff bases from aminopyrroles is a well-established method for creating new ligands and biologically active molecules. For instance, new Schiff base compounds have been synthesized by reacting 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various aromatic aldehydes in an ethanol/acetic acid mixture at room temperature. researchgate.net
Table 1: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Reference |
|---|---|---|---|
| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Aromatic Aldehydes | Pyrrole-based Schiff Bases | researchgate.net |
N-Alkylation and Acylation Reactions
The nitrogen atom of the amino group can be readily alkylated or acylated. N-alkylation introduces alkyl groups onto the amine, which can be achieved using alkyl halides in the presence of a base. organic-chemistry.org This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.
N-acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. researchgate.net This transformation is significant in the synthesis of various derivatives, including those with potential pharmaceutical applications. For example, N-acetylation is a common reaction used to introduce an acetyl group onto an amine. nih.gov The reaction can be carried out using reagents such as acetic anhydride. nih.gov The resulting N-acylated pyrroles can serve as intermediates for further synthetic modifications.
Nitrile Group Transformations
The carbonitrile (cyano) group is another key functional moiety in this compound, offering diverse possibilities for chemical manipulation. Its electrophilic carbon atom and the triple bond's ability to participate in cyclization reactions make it a valuable handle for constructing more complex heterocyclic frameworks.
Cyclization Reactions Involving the Carbonitrile Moiety
The nitrile group, in conjunction with the adjacent amino group, is perfectly positioned to participate in intramolecular cyclization reactions to form fused ring systems. This reactivity is a cornerstone of synthetic strategies aimed at building polycyclic heterocycles. A prominent example is the tandem Michael addition/amino-nitrile cyclization, which can be used to synthesize complex structures like dihydroindolizines. nih.gov
In the context of pyrrole chemistry, the cyclocondensation of enones with aminoacetonitrile (B1212223) can lead to the formation of 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.netacs.org These intermediates can then be converted to other pyrrole derivatives. Furthermore, the nitrile group can be hydrolyzed under certain conditions, although this can sometimes be challenging. researchgate.net For instance, attempts to hydrolyze 2-aminoadamantane-2-carbonitrile (B14904040) directly with acid or alkali were unsuccessful, but the hydrolysis was facilitated by first reacting the amino group with benzaldehyde. researchgate.net
Pyrrole Ring Annulations to Fused Heterocyclic Systems
The inherent reactivity of the 2-amino-3-cyanopyrrole scaffold allows for annulation reactions, where a new ring is fused onto the existing pyrrole core. This strategy is extensively used to synthesize bicyclic and polycyclic heterocyclic compounds, many of which are of significant interest in medicinal chemistry due to their biological activities.
Formation of Pyrrolo[2,3-d]pyrimidines
One of the most important annulation reactions of this compound is its conversion to pyrrolo[2,3-d]pyrimidines. This fused heterocyclic system is a core structure in many biologically active compounds, including tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov The synthesis can be achieved by reacting the aminonitrile with various one-carbon electrophiles, such as formamide (B127407) or urea (B33335), which provide the necessary atoms to complete the pyrimidine (B1678525) ring. researchgate.net
For example, heating 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivatives with formamide under reflux leads to the formation of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-amine. researchgate.net Similarly, reaction with urea in the presence of acid yields pyrrolo[2,3-d]pyrimidin-4-one derivatives. researchgate.net These reactions underscore the utility of this compound as a precursor for constructing the pyrrolo[2,3-d]pyrimidine scaffold. google.com
Table 2: Synthesis of Pyrrolo[2,3-d]pyrimidines
| Pyrrole Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-amino-4-phenyl-1H-pyrrole-3-carbonitriles | Formamide | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | researchgate.net |
| 2-amino-4-phenyl-1H-pyrrole-3-carbonitriles | Urea, Acid | Pyrrolo[2,3-d]pyrimidin-4-one | researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Schiff Base |
| Imine |
| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
| Acid Chloride |
| Acetic Anhydride |
| Amide |
| 2-aminoadamantane-2-carbonitrile |
| Benzaldehyde |
| 3,4-dihydro-2H-pyrrole-2-carbonitriles |
| Pyrrolo[2,3-d]pyrimidine |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Pyrrolo[2,3-d]pyrimidin-4-one |
| Formamide |
Formation of Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines
The synthesis of the triazolo[1,5-c]pyrrolo[3,2-e]pyrimidine scaffold from 2-amino-3-cyanopyrrole derivatives, such as this compound, involves a multi-step reaction sequence. One established method begins with the treatment of the starting pyrrole with triethyl orthoformate. nih.gov This reaction forms an N-ethoxymethylene intermediate. Subsequent condensation of this intermediate with hydrazine (B178648) hydrate (B1144303) yields a 3-amino-4-iminopyrrolo[2,3-d]pyrimidine. The final step to achieve the fused triazole ring is a cyclocondensation reaction, which can be accomplished by heating with formic acid or triethyl orthoformate. nih.gov
An alternative pathway to the same triazolopyrrolopyrimidine system starts from a 4-chloropyrrolo[2,3-d]pyrimidine. nih.gov This chloro derivative can be converted to a 4-hydrazinopyrrolo[2,3-d]pyrimidine, which then undergoes cyclization to form the triazole ring. nih.gov These synthetic strategies highlight the utility of 2-amino-3-cyanopyrroles as foundational building blocks for creating more complex, fused heterocyclic systems.
Table 1: Synthesis of Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines
| Starting Material | Reagents | Product | Ref |
|---|---|---|---|
| 2-Amino-3-cyanopyrroles | 1. Triethyl orthoformate 2. Hydrazine hydrate 3. Formic acid or Triethyl orthoformate | 7,9-disubstituted 7H-triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines | nih.gov |
Formation of Pyrrolo[2,3-c]pyrazoles
The construction of the pyrrolo[2,3-c]pyrazole ring system from this compound is not as extensively documented in the provided search results. However, the general synthesis of pyrazole-fused systems often involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. Given the structure of this compound, it can be envisioned that derivatization of the nitrile group or reactions involving the adjacent amino group could create the necessary electrophilic centers for a subsequent cyclization with a hydrazine.
For instance, the synthesis of related pyranopyrazoles often utilizes precursors like pyrazolones and benzylidenemalononitrile. arkat-usa.org While not a direct pathway from the subject compound, these methods illustrate the types of reagents and conditions that could potentially be adapted for the synthesis of pyrrolo[2,3-c]pyrazoles.
Formation of Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidines
The synthesis of imidazo[1,2-c]pyrrolo[3,2-e]pyrimidines can be approached from precursors that already contain the pyrrolo[3,2-e]pyrimidine core. The fusion of the imidazole (B134444) ring onto the pyrimidine ring is a key final step. While the direct synthesis from this compound is not explicitly detailed, the formation of related imidazo[1,2-a]pyrimidines often involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone, a method known as the Chichibabin reaction. nih.gov
Another strategy involves the reaction of 2-aminoimidazole with suitable precursors like N-substituted maleimides or N-arylitaconimides to form the imidazo[1,2-a]pyrimidine (B1208166) core. nih.gov Adapting these methods would first require the synthesis of a suitable pyrrolo[3,2-e]pyrimidine derivative from this compound, which could then undergo cyclization to form the desired fused imidazole ring.
Table 2: General Strategies for Imidazole Ring Fusion
| Precursor | Reagents | Fused System | Ref |
|---|---|---|---|
| 2-Aminopyrimidine | α-Haloketones | Imidazo[1,2-a]pyrimidine | nih.gov |
Regioselective Functionalization and Substituent Effects on Reactivity
The synthesis of fused pyrroles containing 4-hydroxycoumarins through regioselective, metal-free multicomponent reactions highlights how the inherent reactivity of substituted pyrroles can be harnessed. rsc.org In these reactions, the choice of reactants and conditions directs the formation of a specific regioisomer. rsc.org
The effect of substituents on the reactivity of the pyrrole nucleus is significant. For example, in the synthesis of imidazo[1,2-a]pyrimidines, the nature of substituents on the phenyl rings can dramatically influence the biological activity of the final products, which is a direct consequence of their electronic and steric effects on the core heterocyclic structure. dergipark.org.tr Similarly, in the formation of triazolo[1,5-a]pyrimidines, the introduction of different groups on the aniline (B41778) ring and side chains can lead to variations in the anti-tumor activity of the resulting compounds. mdpi.com These observations underscore the principle that substituent modifications are a critical tool for fine-tuning the chemical and biological properties of derivatives of this compound.
Advanced Applications and Biological Significance of 2 Amino 4 Methyl 1h Pyrrole 3 Carbonitrile Derivatives
Medicinal Chemistry Applications and Pharmacological Activities
The unique structural features of 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile, including its electron-rich pyrrole (B145914) ring, amino group, and cyano moiety, allow for extensive chemical modifications. These modifications have given rise to a multitude of derivatives with a broad spectrum of biological activities, making this scaffold a privileged structure in drug discovery.
Anti-inflammatory Agents
Derivatives of the pyrrole nucleus are recognized for their anti-inflammatory properties, with some established nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac (B1673617) featuring a pyrrole core. nih.govscirp.org Research into novel pyrrole derivatives has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govscirp.org
Certain nitrile-containing pyrrole derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme isoform induced during inflammation. unina.it For instance, a nitrile derivative, compound 3b , was identified as a highly selective and potent COX-2 inhibitor, with activity comparable to the established drug celecoxib. unina.it This selectivity for COX-2 over COX-1 is a desirable characteristic, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
The anti-inflammatory potential of these compounds is often evaluated through in vivo models, such as the carrageenan-induced paw edema assay. Studies have shown that some fused pyrrole derivatives, including pyrrolopyridines, exhibit significant anti-inflammatory activity that persists for several hours. nih.gov
Table 1: Anti-inflammatory Activity of Selected Pyrrole Derivatives
| Compound | Target | In Vitro Potency (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| Nitrile derivative 3b | COX-2 | 9.5 nM (J774 COX-2) | Showed selective activity comparable to celecoxib. | unina.it |
| Aldehyde derivative 1b | COX-2 | 9.5 nM (J774 COX-2) | Potent inhibitor of J774 COX-2. | unina.it |
| Pyrrolopyridines 3i and 3l | COX-2 | Not specified | Showed promising in vivo anti-inflammatory activity. | nih.gov |
Antitubercular Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular drugs. mdpi.com Pyrrole derivatives have emerged as a promising class of compounds in this area. researchgate.netresearchgate.net
Researchers have synthesized various hybrid molecules incorporating a pyrrole moiety, which have shown significant activity against the H37Rv strain of M. tuberculosis. rsc.org For example, certain hybrid compounds of pyrrole with coumarin, ibuprofen, and isoniazid (B1672263) exhibited notable minimum inhibitory concentrations (MIC) and high percentages of growth inhibition. rsc.org
Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides have revealed that specific substitutions on the pyrrole ring can greatly enhance anti-TB activity. nih.govacs.org Compound 32 from this class demonstrated excellent activity against drug-resistant tuberculosis, good microsomal stability, and efficacy in in vivo models. nih.govacs.org The mechanism of action for some of these derivatives has been identified as the inhibition of mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis. nih.govacs.org Another target for some pyrrole derivatives is the caseinolytic protease (ClpP1P2). nih.gov
Table 2: Antitubercular Activity of Selected Pyrrole Derivatives
| Compound/Series | Target Organism/Enzyme | Activity (MIC) | Key Findings | Reference |
|---|---|---|---|---|
| Hybrid compounds 7e and 8e | M. tuberculosis H37Rv | 3.7 and 5.10 µg/mL | Also active against single drug-resistant strains. | rsc.org |
| Pyrrole-2-carboxamides | M. tuberculosis | < 0.016 μg/mL | Potent activity and low cytotoxicity. | nih.govacs.org |
| Compound 32 | Drug-resistant M. tuberculosis | Not specified | Excellent in vivo efficacy and good safety profile. | nih.govacs.org |
| 2-aminopyridine-3-carbonitrile derivative 40 | M. tuberculosis | ~8 µM | Potency comparable to ciprofloxacin (B1669076) and streptomycin. | nih.gov |
Insecticidal Agents
Pyrrole derivatives represent a relatively new class of insecticides that are effective against a broad spectrum of insect pests. solutionsstores.com Their mode of action is distinct from many conventional insecticides, making them valuable tools for managing resistance. solutionsstores.com The primary commercial example of a pyrrole insecticide is chlorfenapyr (B1668718). solutionsstores.com
These compounds function by disrupting the production of adenosine (B11128) triphosphate (ATP) in the mitochondria of insect cells, a process known as uncoupling oxidative phosphorylation. solutionsstores.comtcnj.edunih.gov This leads to a depletion of energy, rendering the insect unable to perform essential functions, ultimately resulting in death. solutionsstores.com
Research has focused on synthesizing novel pyrrole derivatives with enhanced insecticidal properties. A study on new pyrrole derivatives against the cotton leafworm, Spodoptera littoralis, identified several compounds with high bioefficacy. acs.org Notably, compounds containing an acetohydrazide and a cyano group demonstrated significant insecticidal activity. acs.org One particular compound, 7a , showed activity comparable to the commercial insecticide Dimilin. acs.org
**Table 3: Insecticidal Activity of Selected Pyrrole Derivatives against *Spodoptera littoralis***
| Compound | LC50 (ppm) | Key Findings | Reference |
|---|---|---|---|
| 7a | 0.1306 | Activity comparable to the commercial insecticide Dimilin. | acs.org |
| 6a | 0.5707 | High insecticidal bioefficacy. | acs.org |
| 8c | 0.9442 | Promising insecticidal activity. | acs.org |
| 3c | 5.883 | Possesses notable insecticidal properties. | acs.org |
Antiviral and Antimalarial Activities
The pyrrole scaffold is also a foundation for the development of agents against viral and parasitic infections. researchgate.net
In the context of malaria, dihydroorotate (B8406146) dehydrogenase (DHODH) has been validated as a key target for drug development. nih.gov A structure-based lead optimization program for a series of pyrrole-based DHODH inhibitors has led to the discovery of potent antimalarial candidates. nih.gov These compounds exhibit activity against both the blood and liver schizont stages of Plasmodium falciparum and are effective against both P. falciparum and P. vivax field isolates. nih.gov
Furthermore, certain trisubstituted pyrroles have been shown to inhibit the motility and invasion of Plasmodium sporozoites, which is the initial and obligatory step of liver infection. nih.gov This suggests a potential for these compounds in malaria prophylaxis. nih.gov The pyrrole insecticide chlorfenapyr has also been investigated in attractive targeted sugar baits (ATSB) and has been shown to arrest the development of P. falciparum in mosquitoes. nih.gov
Oncology Research and Anticancer Potential
The pyrrole ring is a constituent of numerous natural and synthetic compounds with anticancer properties. mdpi.comresearchgate.netresearchgate.net Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
One area of focus has been the development of pyrrole derivatives as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. acs.org A series of 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent inhibition of tubulin polymerization and cancer cell growth. acs.org Notably, compounds 22 and 27 from this series also suppressed the Hedgehog signaling pathway, which is implicated in certain cancers like medulloblastoma. acs.org
Table 4: Anticancer Activity of Selected Pyrrole Derivatives
| Compound/Series | Target/Mechanism | Cell Lines | Key Findings | Reference |
|---|---|---|---|---|
| ARAP derivatives 22 and 27 | Tubulin polymerization, Hedgehog signaling | Medulloblastoma D283 | Potent inhibition of cancer cell growth at nanomolar concentrations. | acs.org |
| MI-1 and D1 | EGFR and VEGFR inhibition, apoptosis | Colorectal cancer models | Acted as competitive inhibitors and antioxidants. | nih.gov |
| Pyrrole derivative 4a and 4d | Cytotoxicity | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Demonstrated dose- and time-dependent cytotoxic activity, especially against colon cancer cells. | mdpi.com |
Research in Neurodegenerative Diseases
The complex nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease necessitates the development of multi-target agents. nih.govmdpi.com Pyrrole derivatives have shown promise in this field due to their ability to interact with multiple targets involved in the pathogenesis of these diseases. nih.gov
A key strategy in Alzheimer's disease research is the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov AChE inhibitors help to maintain levels of the neurotransmitter acetylcholine, while MAO-B inhibitors reduce oxidative stress in the brain. nih.gov A novel pyrrole-based hydrazide, vh0 , has been identified as a potent and selective MAO-B inhibitor with moderate AChE inhibitory activity. nih.govnih.gov This dual-acting profile, combined with its antioxidant properties, makes it a promising lead for further development. nih.govnih.gov
In Parkinson's disease research, MAO-B inhibitors are also a key therapeutic approach. google.com Substituted pyrrole derivatives have been shown to have a strong inhibitory effect on MAO-B activity, suggesting their potential as therapeutic agents for this condition. google.com Furthermore, some pyrrole derivatives have been designed as selective butyrylcholinesterase (BChE) inhibitors, which is another enzyme implicated in the progression of Alzheimer's disease. frontiersin.org
Table 5: Activity of Selected Pyrrole Derivatives in Neurodegenerative Disease Research
| Compound/Series | Target(s) | IC50 Values | Potential Application | Reference |
|---|---|---|---|---|
| Pyrrole-based hydrazide vh0 | MAO-B, AChE | hMAO-B: 0.665 µM, eeAChE: 4.145 µM | Alzheimer's Disease | nih.govnih.gov |
| 1,3-diaryl-pyrrole derivatives 3o , 3p , 3s | BChE | 1.71 ± 0.087 µM (for 3p ) | Alzheimer's Disease | frontiersin.org |
| Substituted pyrrole derivatives | MAO-B | Not specified | Parkinson's Disease | google.com |
Materials Science Applications
Derivatives of this compound are emerging as significant building blocks in the field of materials science. The inherent electronic and structural characteristics of the pyrrole ring, combined with the amino and nitrile functionalities, provide a versatile platform for the design and synthesis of novel organic materials with tailored properties. These materials are finding applications in advanced technologies, particularly in optoelectronics and as functional organic materials.
Fluorescent Properties and Optoelectronic Materials
The core structure of this compound is a foundation for developing materials with notable fluorescent and optoelectronic properties. The fluorescence in such compounds often arises from intramolecular charge transfer (ICT) characteristics, which can be finely tuned by chemical modifications.
Research into related heterocyclic systems demonstrates the potential of this class of compounds. For instance, studies on pyrimidine-derived α-amino acids have shown that the combination of an electron-deficient pyrimidine (B1678525) ring with electron-rich aryl substituents leads to fluorophores with high quantum yields. nih.gov This principle of tuning photoluminescent properties by varying substituents is directly applicable to the 2-aminopyrrole-3-carbonitrile scaffold. By strategically adding different functional groups, the absorption and emission wavelengths, as well as the fluorescence quantum yield, can be controlled.
A pertinent example, although based on a pyridine (B92270) core, is the investigation of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors. mdpi.com These molecules exhibit strong absorption in the near-UV range and their fluorescence is sensitive to the microenvironment, a crucial feature for sensor applications. mdpi.com This suggests that derivatives of this compound could be developed into sensitive fluorescent probes for various applications, including monitoring chemical reactions like photopolymerization. mdpi.com
The table below illustrates the photophysical properties of some related fluorescent heterocyclic compounds, highlighting how structural modifications can influence their optical characteristics.
| Compound/Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | 349–364 | - | - | mdpi.com |
| Pyrimidine-derived α-amino acid with naphthyl substituent | - | - | High | nih.gov |
| Pyrimidine-derived α-amino acid with 4-MeOPh substituent | - | - | High | nih.gov |
| Data for λ_em and Quantum Yield were not specified for all compounds in the source material. |
The development of such pyrrole-based fluorescent materials is significant for optoelectronic devices like Organic Light Emitting Diodes (OLEDs). The ability to tune the emission color and efficiency by chemical design is a key advantage of using these organic molecules.
Development of Functional Organic Materials
The versatility of the this compound structure extends to the creation of a wide array of functional organic materials. dumelelab.com These materials are designed to have specific functions, such as charge transport, light-harvesting, or molecular recognition, making them suitable for applications in organic electronics and sensor technology. dumelelab.com
One area of application is in the development of materials for organic electronics. dumelelab.com For example, diketopyrrolopyrrole (DPP) derivatives, which contain a related pyrrole core, are used as organic semiconductors in organic field-effect transistors (OFETs) and organic solar cells. rsc.org The synthesis of halogen-doped pyrrole building blocks offers a pathway to create materials with modified electronic properties and improved polarity, which can be beneficial for optimizing the performance of such devices. nih.gov
Furthermore, derivatives of aminopyrrole carbonitriles can act as versatile intermediates in the synthesis of more complex functional systems. For instance, they can be used to construct tetraarylazadipyrromethenes, a class of compounds with strong absorption and emission in the near-infrared region, making them suitable for applications such as photodynamic therapy and bio-imaging. acs.org
The ability of these compounds to participate in polymerization is also noteworthy. The reaction of certain pyrrole derivatives can lead to the formation of macromolecular pigments with fluorescent properties. nih.gov This suggests the potential for creating fluorescent polymers based on the this compound monomer for use in sensors and imaging applications. In a related context, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been shown to act not only as fluorescent sensors but also as co-initiators in photopolymerization processes, demonstrating a dual functionality that is highly desirable in materials design. mdpi.com
The table below provides examples of functional materials derived from or related to the pyrrole structure and their applications.
| Material Class | Core Structure | Application | Reference |
| Organic Semiconductors | Diketopyrrolopyrrole | OFETs, Organic Solar Cells | rsc.org |
| Bio-imaging Agents | Tetraarylazadipyrromethene | Photodynamic Therapy, Bio-imaging | acs.org |
| Fluorescent Polymers | Polymerized Pyrroles | Sensors, Imaging | nih.gov |
| Photopolymerization Sensors/Initiators | 2-amino-4,6-diphenyl-pyridine-3-carbonitrile | Monitoring Polymerization | mdpi.com |
The ongoing research in this area focuses on the synthesis of novel derivatives and the exploration of their properties to expand their utility in advanced materials and technologies.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 2-amino-4-methyl-1H-pyrrole-3-carbonitrile and its analogs. While classical methods like the Paal-Knorr, Hantzsch, and Barton-Zard syntheses provide foundational routes, contemporary research is moving towards novel strategies that offer improved yields, scalability, and sustainability. ingentaconnect.comnih.govresearchgate.net
One promising direction is the advancement of multi-component reactions (MCRs). An MCR involving the one-pot combination of aromatic amines, aromatic aldehydes, and malononitrile (B47326), catalyzed by simple and green catalysts like ammonium (B1175870) chloride, has been shown to be effective for similar nitrogen-containing heterocycles. researchgate.net Exploring analogous MCRs for the target compound could significantly streamline its production, reducing waste and energy consumption. researchgate.net Another innovative approach involves the domino reaction of N-alkynyl, N'-vinyl hydrazides, which proceeds through a 3,4-diaza Cope rearrangement and a 5-exo-dig N-cyclization, offering a modular route to diverse 2-aminopyrroles. acs.org
Further research into catalyst development is crucial. The use of heterogeneous catalysts, nanoparticles, and recyclable catalysts can lead to greener processes by simplifying purification and minimizing waste. nih.gov Additionally, photochemical and electrochemical methods are emerging as powerful, sustainable alternatives for pyrrole (B145914) synthesis, offering unique mechanistic pathways and high functional group tolerance. rsc.org The exploration of mechanochemical synthesis, which uses mechanical force instead of bulk solvents, also presents a viable green alternative. organic-chemistry.org
A summary of emerging synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Potential Advantages |
| Multi-Component Reactions (MCRs) | One-pot synthesis combining three or more reactants. | High atom economy, reduced reaction time, simplified procedures. researchgate.net |
| Domino Reactions | Multiple bond-forming reactions occur in a single step without isolating intermediates. | Increased efficiency, molecular complexity from simple precursors. acs.org |
| Photochemical/Electrochemical Synthesis | Use of light or electricity to drive reactions. | Mild conditions, high selectivity, sustainable energy source. rsc.org |
| Mechanosynthesis | Solvent-free or low-solvent reactions induced by mechanical energy. | Reduced solvent waste, potential for novel reactivity. organic-chemistry.org |
| Heterogeneous Catalysis | Use of solid-phase catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, simplified product purification. nih.gov |
Development of Advanced Spectroscopic and Structural Characterization Methodologies
Comprehensive characterization is fundamental to understanding the properties and reactivity of this compound. While standard techniques are effective, future research should focus on developing more sophisticated and integrated analytical workflows.
Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be invaluable for unambiguously assigning the structure of new derivatives and for studying their conformational dynamics in solution. High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), is essential for confirming elemental composition with high accuracy. nih.govrsc.org
For definitive stereochemical and structural elucidation, single-crystal X-ray diffraction remains the gold standard. nih.gov Future efforts should aim to crystallize novel derivatives of this compound to analyze bond lengths, angles, and intermolecular interactions, which are crucial for understanding their solid-state properties and for computational modeling.
The table below summarizes key spectroscopic data for a representative N-substituted derivative, 2-amino-1-benzyl-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile, illustrating the type of data crucial for characterization. rsc.org
| Analytical Technique | Observed Data for a Representative Derivative rsc.org |
| ¹H NMR (DMSO, 500 MHz) | δ 7.39-7.31 (m, 3H), 7.19-7.05 (m, 5H), 7.00-6.93 (m, 2H), 5.65 (s, 2H), 2.04 (s, 3H) |
| ¹³C NMR (DMSO, 125 MHz) | δ 148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0, 116.4, 73.6, 11.1 |
| HRMS (ESI) | m/z calcd for (C₁₈H₁₅N₃+H)⁺: 274.1339; found: 274.1340 |
| Infrared (IR) | Characteristic peaks for N-H, C-H, and C≡N stretching vibrations. nih.govpsu.edu |
Future research could also explore the use of predicted collision cross-section (CCS) values from ion mobility-mass spectrometry as an additional parameter for structural confirmation of newly synthesized compounds. uni.lu
In-depth Computational Modeling for Quantitative Structure-Activity Relationship (QSAR) Elucidation
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby accelerating the discovery process and reducing reliance on expensive and time-consuming laboratory experiments. nih.gov For this compound and its derivatives, in-depth computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a critical future research direction.
QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govnih.gov By developing robust QSAR models, researchers can:
Predict the biological activity of novel, unsynthesized pyrrole derivatives. nih.gov
Identify the key structural features (molecular descriptors) responsible for a desired activity, guiding the design of more potent and selective compounds.
Screen large virtual libraries of compounds to prioritize candidates for synthesis and testing. researchgate.net
Predict potential toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reducing late-stage failures in drug development. researchgate.net
Future QSAR studies should employ a range of molecular descriptors—including constitutional, topological, quantum-chemical, and 3D descriptors—to build highly predictive models. Machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can be used to handle complex, non-linear relationships between structure and activity. researchgate.net
The different dimensions of QSAR modeling that can be applied are outlined below:
| QSAR Approach | Focus | Relevant Descriptors |
| 1D-QSAR | Bulk properties of the molecule. | logP (partition coefficient), pKa (dissociation constant). nih.gov |
| 2D-QSAR | 2D structural representation (topological). | Molecular connectivity indices, atom counts, polar surface area. nih.gov |
| 3D-QSAR | 3D structure and conformational properties. | Steric fields (CoMFA), electrostatic fields (CoMFA), hydrophobic fields. |
| 4D-QSAR | Ensemble of ligand conformations. | Accounts for molecular flexibility in receptor binding. nih.gov |
| 5D-QSAR | Multiple induced-fit models. | Considers how the ligand and target adapt to each other. nih.gov |
Broadening the Scope of Biological and Materials Applications through Derivatization
The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization—the process of chemically modifying a compound to produce new ones with different properties—is a key strategy for expanding its potential applications in both medicinal chemistry and materials science.
Structure-activity relationship (SAR) studies on related 2-aminopyrrole-3-carbonitriles have shown that modifications at the N1-position and the C5-position can significantly impact biological activity, for instance, in the development of MEK kinase inhibitors. acs.org Future research should systematically explore the effects of introducing a wide variety of substituents at these positions. This can be achieved through established synthetic routes that allow for diverse inputs, such as using different primary amines in multi-component reactions. rsc.org
Potential areas for application through derivatization include:
Medicinal Chemistry: Designing novel inhibitors for kinases, G-protein coupled receptors, or other enzymes implicated in diseases like cancer and inflammation.
Materials Science: Synthesizing derivatives with specific photophysical properties for use in organic light-emitting diodes (OLEDs), sensors, or as functional dyes.
Agrochemicals: Developing new classes of herbicides or pesticides by modifying the pyrrole core.
A systematic derivatization strategy would involve creating a library of compounds with variations at key positions, as illustrated below.
| Position for Derivatization | Example Substituents | Potential Impact |
| N1-position | Alkyl chains, (hetero)aryl groups, benzyl (B1604629) groups. | Modulates solubility, lipophilicity, and steric interactions with biological targets. acs.orgrsc.org |
| C5-position | Alkyl groups, aryl groups. | Influences electronic properties and provides additional vectors for interaction. rsc.org |
| Amino Group (C2) | Acylation, alkylation. | Can serve as a handle for further functionalization or to modulate hydrogen bonding capacity. |
Integration of Green Chemistry Principles in Pyrrole Synthesis
The synthesis of pyrroles, while historically reliant on harsh conditions and hazardous reagents, is undergoing a transformation driven by the principles of green chemistry. ingentaconnect.comsemanticscholar.org Future research on this compound must fully integrate these principles to ensure that its production is sustainable and environmentally responsible.
The goal is to design processes that maximize efficiency while minimizing waste and the use of toxic substances. ingentaconnect.com Key green chemistry strategies applicable to pyrrole synthesis include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with benign alternatives like water, ethanol, or ionic liquids. organic-chemistry.orgacs.orgnih.gov
Alternative Energy Sources: Employing microwave irradiation and ultrasound energy to accelerate reactions, often leading to higher yields and cleaner products under milder conditions. psu.edusemanticscholar.orgijabbr.com
Catalysis: Focusing on the use of highly efficient, selective, and recyclable catalysts, such as biocatalysts or organocatalysts, to replace stoichiometric reagents. nih.govnih.gov
Atom Economy: Designing synthetic routes, like MCRs, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.orgnih.gov
The following table highlights key green chemistry techniques and their application in pyrrole synthesis.
| Green Chemistry Technique | Application in Pyrrole Synthesis | Reference |
| Microwave-Assisted Synthesis | Rapid synthesis of pyrrole-3-carbonitrile derivatives from malononitrile and glycine (B1666218) derivatives. | psu.edu |
| Ultrasound-Assisted Synthesis | Increases reaction rates and avoids high temperatures in reactions using lactic acid as a recyclable medium. | semanticscholar.org |
| Solvent-Free Reactions | Paal-Knorr synthesis performed under solvent- and catalyst-free conditions. | acs.org |
| Aqueous Media | Paal-Knorr condensation performed in water using an iron(III) chloride catalyst. | organic-chemistry.org |
| Green Catalysts | Use of pyridine-2-carboxylic acid as a recyclable organocatalyst for related heterocycle synthesis. | nih.gov |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new scientific insights and valuable applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
